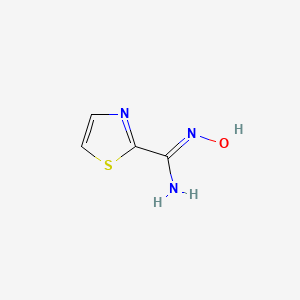
4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, also known as 3-Fluoro-4-hydroxyphenylpicolinic acid (FHPA), is a synthetic organic compound with a molecular weight of 190.11 g/mol. FHPA is a member of the picolinic acid family, characterized by its ability to form strong chelates with metal ions. It has a variety of applications in scientific research, such as in the synthesis of other compounds, as a ligand in metal-catalyzed reactions, and as a chelating agent in biochemical assays.
Aplicaciones Científicas De Investigación
FHPA has a variety of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, such as the synthesis of other compounds, as well as in the detection of metal ions. It is also used as a chelating agent in biochemical assays, such as in the determination of protein-metal interactions. Additionally, FHPA has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Mecanismo De Acción
FHPA acts as a chelating agent, forming strong complexes with metal ions. These complexes can be used to detect metal ions in solution, as well as to catalyze reactions. Additionally, FHPA can bind to proteins and other biomolecules, allowing for the study of protein-metal interactions.
Biochemical and Physiological Effects
FHPA has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, FHPA has been used to reduce the toxicity of metal ions, such as copper and iron. Additionally, FHPA has been used to increase the solubility of hydrophobic compounds, such as lipids and proteins. Finally, FHPA has been used to inhibit the growth of certain bacteria, such as Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FHPA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can form strong complexes with a variety of metal ions. Additionally, FHPA is non-toxic and has a low environmental impact.
However, there are some limitations to using FHPA in laboratory experiments. It is not as stable as other chelating agents, and its complexes with metal ions can be easily broken. Additionally, FHPA can interfere with certain biochemical assays, such as those involving protein-metal interactions.
Direcciones Futuras
FHPA has a variety of potential future applications. It could be used to develop new metal-catalyzed reactions, or to develop new chelating agents with improved stability. Additionally, FHPA could be used to develop new antibiotics or anti-cancer drugs. Finally, FHPA could be used to develop new methods for the detection of metal ions, or to study the effects of metal ions on protein-metal interactions.
Métodos De Síntesis
FHPA is produced through a three-step synthesis. The first step involves the condensation of 3-fluoro-4-hydroxybenzaldehyde and picolinic acid, followed by the addition of hydrochloric acid and a base (such as NaOH or KOH). The second step involves the reaction of the resulting product with a strong acid (such as sulfuric acid or hydrochloric acid), which leads to the formation of FHPA. The third step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)8-3-4-14-10(6-8)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDBXJWDBFXKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-hydroxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














